molecular formula C11H8F3N3 B1391831 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine CAS No. 1215073-83-8

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine

Número de catálogo: B1391831
Número CAS: 1215073-83-8
Peso molecular: 239.2 g/mol
Clave InChI: GTPJWDPMTMDLDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H8F3N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or aminated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

    6-(4-(Trifluoromethyl)phenyl)pyridazin-3-one: A closely related compound with a keto group at position 3 instead of an amine group.

    6-(4-(Trifluoromethyl)phenyl)pyridazin-4-amine: Differing by the position of the amine group on the pyridazine ring.

Uniqueness

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Actividad Biológica

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which significantly enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiangiogenic properties, supported by various studies and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H8F3N3\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}

This compound contains:

  • A pyridazine ring
  • A phenyl group substituted with a trifluoromethyl group

These structural features contribute to its unique biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines.
  • Induce apoptosis in breast cancer cells (e.g., MDA-MB-231 and T-47D) through mechanisms involving cell cycle arrest at the G2/M phase and increased sub-G1 phase populations .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis via G2/M arrest
T-47D4.5Increased sub-G1 population
HT-29 (Colon)6.0Cytotoxic effects observed

2. Antiangiogenic Properties

The compound has demonstrated antiangiogenic activity, which is crucial for cancer therapy as it inhibits the formation of new blood vessels necessary for tumor growth. Studies suggest that it interferes with vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing angiogenesis in tumor environments.

3. Antibacterial Activity

Preliminary studies have suggested that this compound possesses antibacterial properties against Gram-positive bacteria. The presence of the trifluoromethyl group is believed to enhance its interaction with bacterial targets, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition:
The compound interacts with key enzymes involved in cell signaling pathways, leading to modulation of cellular functions such as proliferation and apoptosis.

2. Cell Cycle Regulation:
It induces cell cycle arrest at specific phases, particularly G2/M, which is critical in preventing cancer cell division .

3. Apoptosis Induction:
The compound triggers apoptotic pathways in cancer cells, evidenced by increased Annexin V positive cells in flow cytometry assays .

Case Studies

Several studies have investigated the efficacy of this compound:

  • In Vitro Studies:
    In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in viability, particularly notable in breast and colon cancer cells .
  • In Vivo Models:
    Animal models treated with the compound showed significant tumor reduction compared to controls, supporting its potential as an effective anticancer agent .

Propiedades

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPJWDPMTMDLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-chloropyridazin-3-amine (3.00 g, 23.2 mmol), 4-(trifluoromethyl)phenylboronic acid (5.72 g, 30.1 mmol), cesium fluoride (9.15 g, 60.2 mmol), triethylamine (4.84 mL, 34.7 mmol) in n-propanol (100 mL) degassed with argon was added dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (0.953 g, 1.16 mmol), and the reaction was heated to reflux for 3 hours. Water was added to precipitate solids, which were collected by filtrations. The solids were purified on a SP1 system (0-10% MeOH in EtOAc) to yield 6-(4-(trifluoromethyl)phenyl)pyridazin-3-amine (1.5 g, 6.27 mmol, 27.1% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.953 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.